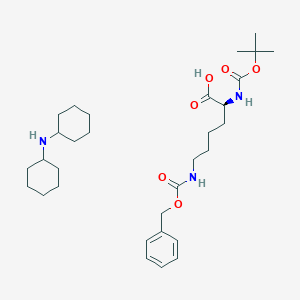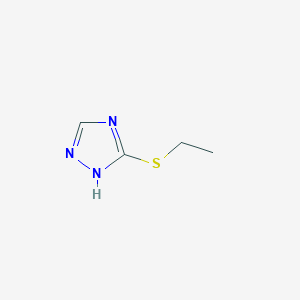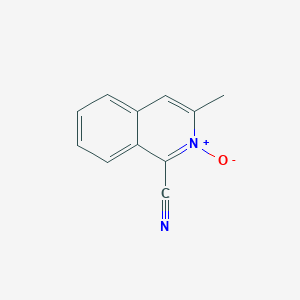
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, also known as MOICC, is a chemical compound with potential applications in scientific research. This compound has been studied for its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
生化和生理效应
Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been shown to increase the levels of dopamine and norepinephrine in the brain, which could have potential applications in the treatment of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, there are also limitations to using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments. For example, it can be difficult to obtain high yields of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile using certain synthesis methods, which can limit its availability for research purposes.
未来方向
There are many potential future directions for research on 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile. One area of research could focus on further understanding the mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could lead to the development of new treatments for a variety of diseases. Another area of research could focus on developing new synthesis methods for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could make it more readily available for research purposes. Additionally, research could focus on developing new applications for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in fields such as biochemistry and pharmacology.
合成方法
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and potassium cyanide. This reaction results in the formation of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile with a yield of around 60-70%. Other methods include the reaction of 2-amino-3-methylisoquinoline with potassium permanganate and potassium cyanide, and the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and acetic anhydride.
科学研究应用
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
16281-21-3 |
|---|---|
产品名称 |
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC 名称 |
3-methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)11(7-12)13(8)14/h2-6H,1H3 |
InChI 键 |
XZWPJJVQTWKWTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
规范 SMILES |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



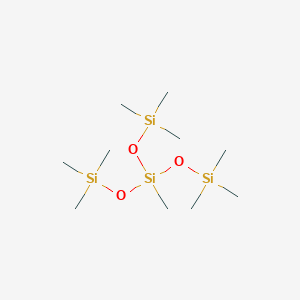

![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)



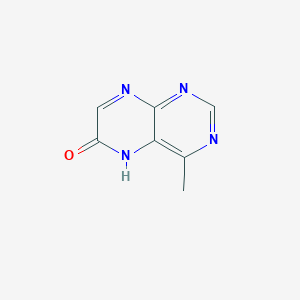

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
